N-(quinolin-3-yl)piperidine-1-sulfonamide
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Overview
Description
N-(quinolin-3-yl)piperidine-1-sulfonamide is a compound that features a quinoline ring attached to a piperidine ring via a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinolin-3-yl)piperidine-1-sulfonamide typically involves the reaction of quinoline derivatives with piperidine and sulfonamide groups. One common method includes the use of quinoline-3-sulfonyl chloride, which reacts with piperidine under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(quinolin-3-yl)piperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be used.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-(quinolin-3-yl)piperidine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(quinolin-3-yl)piperidine-1-sulfonamide involves its interaction with specific molecular targets. For instance, it has been reported to inhibit the NF-κB pathway, which is involved in the regulation of genes controlling cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and inflammation .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like quinoline N-oxide and 4-hydroxyquinoline share structural similarities.
Piperidine derivatives: Compounds such as piperidine-4-sulfonamide and N-phenylpiperidine-1-sulfonamide are structurally related
Uniqueness
N-(quinolin-3-yl)piperidine-1-sulfonamide is unique due to its combined quinoline and piperidine moieties linked by a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C14H17N3O2S |
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Molecular Weight |
291.37 g/mol |
IUPAC Name |
N-quinolin-3-ylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C14H17N3O2S/c18-20(19,17-8-4-1-5-9-17)16-13-10-12-6-2-3-7-14(12)15-11-13/h2-3,6-7,10-11,16H,1,4-5,8-9H2 |
InChI Key |
IHAPZSPHFOADLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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